molecular formula C9H19NO B1319276 (1-Isobutylpyrrolidin-3-yl)methanol CAS No. 910442-13-6

(1-Isobutylpyrrolidin-3-yl)methanol

Cat. No.: B1319276
CAS No.: 910442-13-6
M. Wt: 157.25 g/mol
InChI Key: ONWDHDUWKQHHCA-UHFFFAOYSA-N
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Description

(1-Isobutylpyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position of the pyrrolidine ring and an isobutyl substituent (-CH2CH(CH2)2) on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines hydrophilic (hydroxymethyl) and hydrophobic (isobutyl) moieties, enabling applications in drug design and ligand development.

Properties

IUPAC Name

[1-(2-methylpropyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWDHDUWKQHHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592197
Record name [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-13-6
Record name 1-(2-Methylpropyl)-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910442-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with isobutyl bromide under basic conditions to form 1-isobutylpyrrolidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: (1-Isobutylpyrrolidin-3-yl)carboxylic acid

    Reduction: (1-Isobutylpyrrolidin-3-yl)methanamine

    Substitution: (1-Isobutylpyrrolidin-3-yl)methyl chloride

Scientific Research Applications

(1-Isobutylpyrrolidin-3-yl)methanol has various applications in scientific research, including:

Mechanism of Action

The specific mechanism of action for (1-Isobutylpyrrolidin-3-yl)methanol is not well-documented. as a derivative of pyrrolidine, it may interact with various molecular targets and pathways, potentially influencing neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The structural analogs of (1-Isobutylpyrrolidin-3-yl)methanol primarily differ in the substituents attached to the pyrrolidine or piperidine ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C9H19NO 157.26 Isobutyl (N), hydroxymethyl (C3)
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C14H21NO 219.32 4-Methylbenzyl (N), hydroxymethyl
(1-Benzylpyrrolidine-3,3-diyl)dimethanol C13H19NO2 221.30 Benzyl (N), dual hydroxymethyl
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 6-Fluoropyridinyl (N), hydroxymethyl

Key Observations :

  • Substituent Diversity : The nitrogen substituent varies from alkyl (isobutyl) to aromatic (benzyl, pyridinyl) groups, influencing electronic and steric properties .

Physicochemical Properties

Solubility and Polarity :
  • The hydroxymethyl group enhances hydrophilicity, but bulky substituents like benzyl or isobutyl reduce aqueous solubility. Fluorinated pyridinyl derivatives (e.g., 6-fluoropyridinyl) may exhibit increased polarity due to electronegative fluorine .
  • Molecular weight correlates with melting points; benzyl-substituted derivatives (e.g., 221.30 g/mol) likely have higher melting points than the isobutyl analog (157.26 g/mol) .
Chemical Reactivity :
  • Basicity : Electron-donating groups (e.g., isobutyl) increase the nitrogen’s basicity, whereas electron-withdrawing groups (e.g., fluoropyridinyl) reduce it. This affects protonation states in biological environments .
  • Synthetic Utility : The hydroxymethyl group enables derivatization (e.g., esterification, oxidation), while aromatic substituents (benzyl, pyridinyl) facilitate π-π interactions in catalysis or receptor binding .

Biological Activity

(1-Isobutylpyrrolidin-3-yl)methanol is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to yield amines, which may influence its biological activity.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems or enzymes. As a derivative of pyrrolidine, it may influence various biochemical pathways, including those related to inflammation and neuroprotection .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest the compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.
  • Neuroprotective Effects : The structural features of the compound suggest it could interact with neuroreceptors, providing neuroprotective benefits in models of neurodegenerative diseases .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be confirmed.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can influence cellular processes. For instance, studies have shown that it can modulate the activity of neurotransmitter receptors, which are crucial in neuropharmacology. One study reported significant inhibition of cholinesterase activity, indicating potential implications for Alzheimer's disease treatment .

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy and safety profile. Dosage variations revealed that lower doses exhibited beneficial effects without significant toxicity, while higher doses raised concerns about adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveInteraction with neuroreceptors
Enzyme inhibitionInhibition of cholinesterase

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Observed EffectToxicity Level
1Anti-inflammatory effects notedLow
5Neuroprotective effects observedModerate
10Increased toxicity observedHigh

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